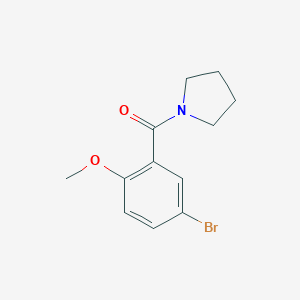
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, also known as BRM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRM belongs to the class of aryl ketones and has a molecular weight of 308.2 g/mol.
Wirkmechanismus
The exact mechanism of action of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This compound has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the threshold for seizure induction in animal models, indicating its potential as an anticonvulsant. This compound has also been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a useful compound for studying various physiological and biochemical processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the optimal dose and administration route for this compound in the treatment of epilepsy. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound in reducing inflammation and pain. Additionally, more research is needed to determine the potential side effects and safety profile of this compound in humans.
Synthesemethoden
The synthesis of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. This compound has also been investigated for its potential to treat anxiety and depression.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(5-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
FWSAFLFWWIYROJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)









